

A Cross-Species Comparative Guide to the Effects of DPI 201-106

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Compound of Interest

Compound Name: DPI-2016
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This guide provides an objective comparison of the multifaceted effects of DPI 201-106, a novel cardioactive agent, across various species. The information is compiled from a range of preclinical and clinical studies to support further research and development.

Mechanism of Action

DPI 201-106 primarily acts as a modulator of voltage-gated sodium channels in cardiac myocytes.^[1] By slowing the inactivation of the fast sodium current (I_{Na}), it prolongs the influx of sodium ions during the plateau phase of the cardiac action potential. This leads to an increase in intracellular sodium concentration ([Na⁺]_i). The elevated [Na⁺]_i subsequently enhances intracellular calcium concentration ([Ca²⁺]_i) via the Na⁺/Ca²⁺ exchanger operating in its reverse mode. The increased availability of intracellular calcium enhances the contractility of the myofilaments, resulting in a positive inotropic effect.^[2] Additionally, DPI 201-106 has been shown to increase the sensitivity of myofilaments to calcium, particularly in myopathic hearts.^[3]

Signaling Pathway and Inotropic Effect



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Caption: Mechanism of DPI 201-106-induced positive inotropy.

Tabulated Summary of Cross-Species Effects

Positive Inotropic Effects

Species	Preparation	Key Findings	EC50 / Concentration	Reference
Guinea Pig	Left atria, Papillary muscle	Concentration-dependent positive inotropic effect.	1.3 μ M (papillary muscle)	[4]
Rat	Left atria	Concentration-dependent positive inotropic effect.	-	[4]
Kitten	Papillary muscle	Positive inotropic effect.	10 ⁻⁷ to 3x10 ⁻⁶ M	[4]
Rabbit	Papillary muscle, Langendorff heart	Positive inotropic effect.	10 ⁻⁷ to 3x10 ⁻⁶ M	[4]
Dog	Conscious, chronically instrumented	Increased LV dP/dt.	0.3 mg/kg (S(-)-enantiomer)	[5]
Human	Myopathic ventricular muscle	Concentration-dependent increase in peak isometric tension.	-	[3]

Electrophysiological Effects: Action Potential Duration (APD)

Species	Preparation	Parameter	Effect	Concentration	Reference
Guinea Pig	Papillary muscle	APD70	Prolonged up to 70%	3 μ M	[4]
Rabbit	Atria	APD70	Prolonged up to 120%	3 μ M	[4]
Dog	Ventricular endocardium (in vivo)	Monophasic APD	Dose-dependent prolongation	0.5 - 2.0 mg/kg i.v.	[6]
Human	Ventricular myocardium	APD	Prolonged	-	[3]

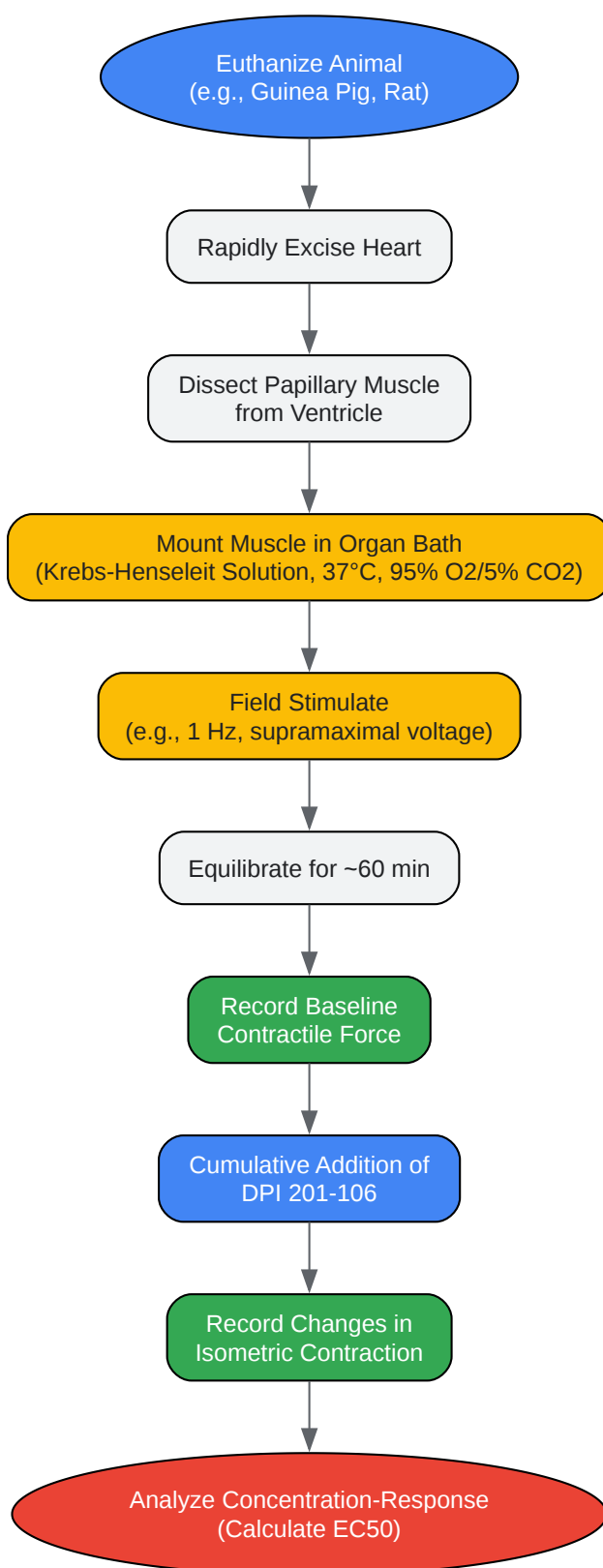
Negative Chronotropic Effects

Species	Preparation	Key Findings	Reference
Guinea Pig	Right atria	Decreased spontaneous sinus rate.	[4]
Rat	Right atria	Decreased spontaneous sinus rate.	[4]
Dog	In vivo	Decreased spontaneous heart rate.	[6]

Detailed Experimental Protocols

Isolated Papillary Muscle Preparation (Positive Inotropy)

This protocol is a generalized representation based on methodologies cited in the referenced studies.



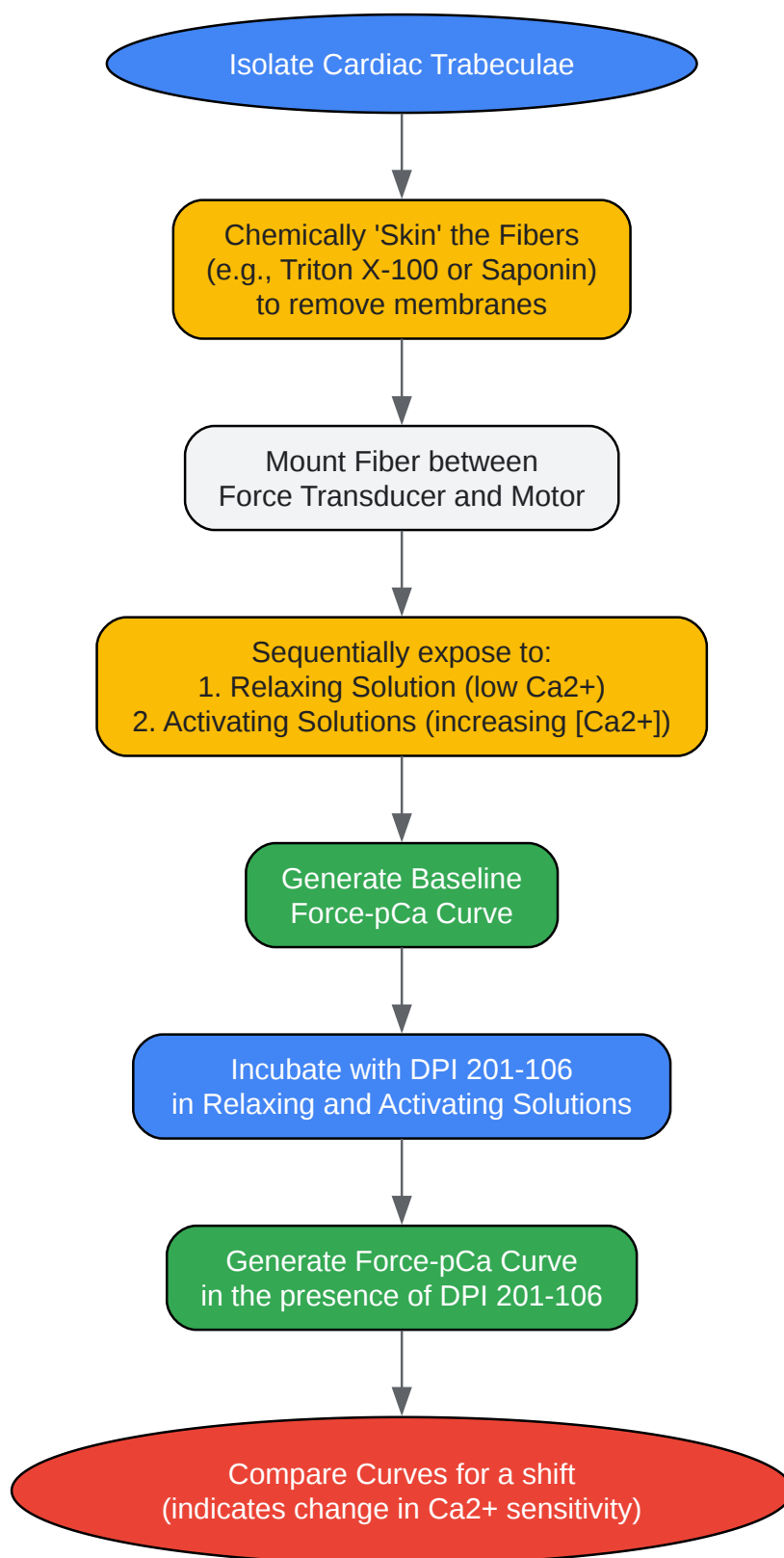
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Caption: Workflow for assessing inotropic effects in isolated papillary muscle.

- **Tissue Preparation:** Hearts are rapidly excised from euthanized animals (e.g., guinea pigs, rats) and placed in oxygenated Krebs-Henseleit solution. The right or left ventricular papillary muscles are carefully dissected.
- **Mounting and Superfusion:** The muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. One end of the muscle is attached to a force transducer.
- **Stimulation:** The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.
- **Data Acquisition:** After an equilibration period, baseline isometric contractile force is recorded. DPI 201-106 is then added to the bath in a cumulative manner, and the changes in contractile force are recorded to generate a concentration-response curve.

Skinned Fiber Preparation (Myofilament Calcium Sensitivity)

This protocol allows for the direct assessment of the effects of DPI 201-106 on the contractile proteins, independent of sarcolemmal ion channels.



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Caption: Experimental workflow for skinned fiber analysis.

- **Fiber Preparation:** Small bundles of cardiac trabeculae are dissected and chemically "skinned" using a detergent like Triton X-100 or saponin.[3][7] This process removes the cell membranes, leaving the myofilaments and associated regulatory proteins intact and accessible.
- **Solutions:** The skinned fibers are exposed to a series of solutions with precisely controlled concentrations of calcium, magnesium, and ATP.[7] A "relaxing solution" has a very low calcium concentration, while "activating solutions" have progressively higher calcium concentrations.
- **Force Measurement:** The force generated by the myofilaments at each calcium concentration is measured. This allows for the generation of a force-pCa ($-\log_{10}[\text{Ca}^{2+}]$) curve, which describes the calcium sensitivity of the contractile apparatus.
- **Drug Effect Assessment:** The experiment is repeated in the presence of DPI 201-106 in the activating solutions. A leftward shift in the force-pCa curve indicates an increase in myofilament calcium sensitivity.[3]

Conclusion

DPI 201-106 demonstrates consistent positive inotropic and action potential prolonging effects across a range of mammalian species, including humans. These effects are primarily driven by its modulation of cardiac sodium channels. However, the magnitude of these effects and the EC₅₀ values can vary between species, highlighting the importance of considering species-specific differences in drug development. The negative chronotropic effect is also a consistent finding. The dual mechanism of increasing intracellular calcium availability and sensitizing the myofilaments to calcium makes DPI 201-106 a compound of significant interest in the study of cardiac contractility. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this and similar compounds.

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